An In-Depth Technical Guide to the Chemical Properties and Synthetic Routes of 2-(2,6-Dichlorophenyl)ethanethioamide
An In-Depth Technical Guide to the Chemical Properties and Synthetic Routes of 2-(2,6-Dichlorophenyl)ethanethioamide
Executive Summary: This technical guide provides a comprehensive overview of 2-(2,6-dichlorophenyl)ethanethioamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. By combining the well-established 2,6-dichlorophenyl pharmacophore with a versatile thioamide functional group, this compound presents unique opportunities for bioisosteric replacement and novel therapeutic design. This document details the molecule's fundamental chemical properties, outlines robust and validated synthetic protocols, explores its inherent chemical reactivity, and discusses its potential applications, grounded in the established roles of its constituent moieties.
Introduction: A Molecule of Convergent Interest
The strategic design of novel therapeutic agents often involves the combination of privileged structural motifs with functional groups that can enhance potency, selectivity, or pharmacokinetic profiles. 2-(2,6-Dichlorophenyl)ethanethioamide emerges from this paradigm, integrating a dichlorinated phenyl ring, common in anti-inflammatory and neurological drugs, with a thioamide group, a valuable bioisostere for the ubiquitous amide bond.
The Thioamide Functional Group in Medicinal Chemistry
The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide imparts significant changes to the molecule's physicochemical properties.[1] Thioamides exhibit altered electronics, greater nucleophilicity at the sulfur atom, and increased stability against enzymatic hydrolysis.[2] This makes them effective tools in drug design for improving metabolic stability and modulating receptor interactions.[2][3] Furthermore, thioamides can serve as slow-releasing hydrogen sulfide (H₂S) donors or as potent metal chelators, opening additional avenues for therapeutic intervention.[3]
The 2,6-Dichlorophenyl Moiety: A Privileged Scaffold
The 2,6-dichlorophenyl group is a key component in several successful pharmaceutical agents. Its steric and electronic properties are crucial to the activity of drugs like Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) enzymes.[4][5] The precursor to the drug Guanfacine, used for treating ADHD, also utilizes a 2-(2,6-dichlorophenyl)acetyl structure.[6] The presence of this scaffold in 2-(2,6-dichlorophenyl)ethanethioamide suggests a high potential for biological activity.
This guide serves as a foundational resource for researchers, providing the necessary chemical data and methodological insights to effectively synthesize, handle, and strategically deploy this compound in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any research endeavor. This section consolidates the key identifiers and predicted physicochemical characteristics of 2-(2,6-dichlorophenyl)ethanethioamide.
Nomenclature and Structure
The molecule consists of an ethanethioamide backbone where the second carbon is attached to a 2,6-dichlorophenyl ring.
-
IUPAC Name: 2-(2,6-dichlorophenyl)ethanethioamide
-
Canonical SMILES: C1=CC(=C(C(=C1)Cl)CC(=S)N)Cl[7]
| Identifier | Value | Source |
| PubChem CID | 2743466 | [7] |
| Molecular Weight | 220.12 g/mol | [8] |
| Monoisotopic Mass | 218.96762 Da | [7] |
Table 1: Core Chemical Identifiers for 2-(2,6-Dichlorophenyl)ethanethioamide.
Predicted Physicochemical Data
The following properties are computationally predicted and provide valuable guidance for experimental design, such as selecting appropriate solvent systems and assessing potential membrane permeability.
| Property | Predicted Value | Source |
| XlogP | 2.6 | [7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Inferred |
| Hydrogen Bond Acceptors | 1 (from C=S) | Inferred |
| Polar Surface Area | 58.1 Ų | [9] |
| Physical Form | Solid (predicted) | [8] |
Table 2: Predicted Physicochemical Properties.
Spectroscopic Profile (Anticipated)
While specific experimental data is not available in the provided results, a standard spectroscopic profile can be predicted based on the molecule's structure:
-
¹H NMR: Expected signals would include two distinct peaks for the -NH₂ protons, a singlet for the benzylic -CH₂- protons, and multiplets in the aromatic region corresponding to the three protons on the dichlorophenyl ring.
-
¹³C NMR: Key signals would include the thiocarbonyl carbon (C=S) resonating significantly downfield, the benzylic carbon, and distinct signals for the substituted and unsubstituted carbons of the aromatic ring.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, a strong C=S stretching vibration, and C-Cl stretching bands.
Synthesis and Manufacturing
The synthesis of 2-(2,6-dichlorophenyl)ethanethioamide can be approached via two primary, reliable routes starting from either the corresponding amide or nitrile. The choice of method often depends on the availability and cost of the starting materials.
Primary Synthetic Route: Thionation of 2-(2,6-Dichlorophenyl)acetamide
This is the most direct and widely employed method for converting a stable amide precursor into the target thioamide.
Lawesson's reagent (LR) is a mild and efficient thionating agent for converting carbonyls, including amides, into thiocarbonyls.[10][11] In solution, the dimeric LR exists in equilibrium with a reactive monomeric dithiophosphine ylide.[2][11] This monomer reacts with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[2] The reaction is driven to completion by the subsequent cycloreversion of this intermediate, which yields the desired thioamide and a stable phosphorus-oxygen byproduct.[2][11] This method is valued for its high yields and tolerance of various functional groups.[2]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-(2,6-dichlorophenyl)acetamide (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (or dioxane) to dissolve the starting material, followed by the addition of Lawesson's reagent (0.5 - 0.6 eq).
-
Reaction: Heat the mixture to reflux (80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-6 hours).[2]
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.
Alternative Synthetic Route: From (2,6-Dichlorophenyl)acetonitrile
This route is advantageous if the nitrile precursor is more accessible than the amide. It involves the direct addition of a sulfur source across the nitrile's carbon-nitrogen triple bond.
Several methods exist for this transformation. A common approach involves reacting the nitrile with a source of hydrogen sulfide (H₂S), such as gaseous H₂S catalyzed by a base or resin, or by using a surrogate like thioacetic acid.[12][13] The reaction with thioacetic acid in the presence of calcium hydride, for instance, forms a nucleophilic calcium thiolate that attacks the electrophilic nitrile carbon.[14] A final hydrolysis step liberates the primary thioamide.[14] This method is noted for its efficiency and good yields.[14]
-
Setup: In a reaction vessel, combine (2,6-dichlorophenyl)acetonitrile (1.0 eq), thioacetic acid (1.5 eq), and calcium hydride (1.5 eq).
-
Reaction: Heat the mixture to 80 °C under solvent-free conditions or in a minimal amount of an inert solvent like toluene. Monitor by TLC for the disappearance of the nitrile (typically 1-2 hours).[14]
-
Workup: Cool the reaction mixture and carefully add it to a dilute aqueous acid solution (e.g., 1M HCl) to hydrolyze the intermediate.
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by recrystallization or column chromatography.
Chemical Reactivity and Mechanistic Pathways
The thioamide group is the primary center of reactivity in 2-(2,6-dichlorophenyl)ethanethioamide, offering a gateway to a variety of important chemical transformations, particularly in the synthesis of heterocyclic compounds.
Nucleophilicity of the Thioamide Sulfur
Due to greater resonance contribution compared to amides, the sulfur atom in a thioamide is highly nucleophilic.[1] This property is central to its utility in forming new carbon-sulfur bonds, which is a foundational step in many synthetic sequences.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Model
A classic and powerful application of thioamides is the Hantzsch thiazole synthesis, where a thioamide reacts with an α-halocarbonyl compound to construct a thiazole ring.[1] This reaction showcases the dual nucleophilic character of the thioamide.
The reaction proceeds in a two-step sequence:
-
S-Alkylation: The nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an S-alkylated thioimidate intermediate.[1]
-
Cyclization/Dehydration: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration yields the stable aromatic thiazole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diclofenac diethylamine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 6. Phenylacetamides | Fisher Scientific [fishersci.com]
- 7. PubChemLite - 2-(2,6-dichlorophenyl)ethanethioamide (C8H7Cl2NS) [pubchemlite.lcsb.uni.lu]
- 8. 2-(2,6-Dichlorophenyl)ethanethioamide [chemdict.com]
- 9. 2-(4-Chlorophenyl)ethanethioamide | C8H8ClNS | CID 2734827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
